D-AP7

Description

Structure

3D Structure

Properties

IUPAC Name |

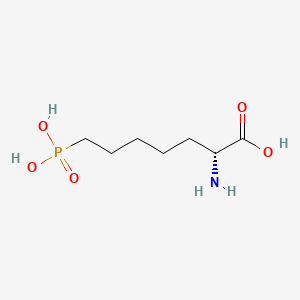

(2R)-2-amino-7-phosphonoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMWESTDPJANS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@H](C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81338-23-0 | |

| Record name | AP-7, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D(-)-2-Amino-7-phosphonoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AP-7, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FET0690I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D(-)-2-Amino-7-phosphonoheptanoic Acid: A Technical Guide to its Mechanism of Action as a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system.[1][2] As the more active stereoisomer of DL-AP7, this compound serves as a valuable pharmacological tool for elucidating the physiological and pathological roles of NMDA receptors.[1] Its ability to competitively inhibit the glutamate binding site on the NMDA receptor makes it instrumental in studies of synaptic plasticity, excitotoxicity, and various neurological disorders.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[2] This binding prevents the endogenous agonist, glutamate, from activating the receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation, becomes permeable to Ca²⁺, Na⁺, and K⁺. The influx of Ca²⁺ through the NMDA receptor is a critical trigger for numerous intracellular signaling cascades that underlie synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. By blocking glutamate binding, this compound prevents the conformational changes required for channel opening, thereby inhibiting the influx of cations and the subsequent downstream signaling events.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Receptor/System | Comments |

| Binding Affinity (Ki) | Data not readily available in cited literature | NMDA Receptor Subtypes (GluN2A-D) | This compound is known to be a potent, non-subunit selective competitive antagonist. Ki values for the similar compound D-AP5 vary less than ten-fold across different GluN2 subunits, suggesting a lack of strong subtype selectivity for this class of antagonists. |

| IC50 (LTP Inhibition) | ~50 µM (in rat hippocampal slices) | Hippocampal Schaffer collateral-CA1 synapses | This concentration of the related antagonist, D-APV, has been shown to completely block the induction of Long-Term Potentiation (LTP). Due to their similar mechanism and potency, a comparable concentration is expected for this compound. |

| Pharmacokinetics (Rat) | |||

| Peak CSF Concentration | 12-15 µM | In vivo (rat) | Observed 10-15 minutes after intravenous administration of a 1 mmol/kg dose.[3] |

| Plasma Half-life (t1/2) | 38.9 ± 0.8 min | In vivo (rat) | Following intravenous administration.[3] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor.

Materials:

-

[³H]-CGP 39653 (a potent, selective NMDA receptor antagonist radioligand)

-

D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

-

Rat cortical membranes (source of NMDA receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 1 mM L-glutamate)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

Incubate the membranes (e.g., 100-200 µg of protein) with a fixed concentration of [³H]-CGP 39653 (e.g., 2-5 nM).

-

Add varying concentrations of this compound (e.g., from 1 nM to 1 mM) to compete with the radioligand for binding to the NMDA receptors.

-

For determining non-specific binding, a separate set of tubes containing a high concentration of an unlabeled ligand (e.g., 1 mM L-glutamate) is included.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for LTP Measurement

This protocol details the procedure to assess the effect of this compound on Long-Term Potentiation (LTP) in hippocampal slices.

Materials:

-

Adult rat or mouse

-

Vibratome for slicing brain tissue

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 glucose, saturated with 95% O₂/5% CO₂.

-

Recording chamber with perfusion system

-

Borosilicate glass pipettes for patch-clamp recording

-

Intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2-7.3.

-

Patch-clamp amplifier and data acquisition system

-

Stimulating electrode

-

D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

Procedure:

-

Prepare acute hippocampal slices (300-400 µm thick) from the brain of a rat or mouse using a vibratome in ice-cold, oxygenated aCSF.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic potentials (EPSPs).

-

Record a stable baseline of EPSPs for 10-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Continue to record EPSPs for at least 60 minutes post-HFS to measure the potentiation.

-

To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 50 µM) for 10-20 minutes before and during the HFS protocol.

-

Compare the magnitude of LTP induced in the presence and absence of this compound. A significant reduction in the post-HFS EPSP slope or amplitude in the presence of this compound indicates its inhibitory effect on LTP induction.

Mandatory Visualizations

Caption: NMDA Receptor Signaling Pathway and this compound Inhibition.

Caption: Workflow for Investigating this compound's Effect on LTP.

Caption: Logical Flow of this compound's Mechanism of Action.

References

- 1. AP-7 (drug) - Wikipedia [en.wikipedia.org]

- 2. A quantitative description of NMDA receptor-channel kinetic behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of the interaction between NMDA and AMPA receptors in glutamatergic synapses based on mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-AP7: A Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-2-Amino-7-phosphonoheptanoic acid (D-AP7), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document details its mechanism of action, quantitative binding kinetics, and established experimental protocols for its characterization, serving as a vital resource for professionals in neuroscience research and drug development.

Core Concepts: Mechanism of Action

This compound is a structural analog of the endogenous neurotransmitter glutamate. It exerts its antagonistic effect by competing with glutamate for the agonist binding site on the GluN2 subunit of the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel pore, this compound's binding to the glutamate recognition site prevents the conformational change required for channel activation.[1] This competitive antagonism is reversible and surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist (glutamate).

The NMDA receptor, a crucial component of excitatory synaptic transmission, is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). Depolarization of the postsynaptic membrane is necessary to relieve this magnesium block, allowing for the influx of cations, most notably Ca2+. This compound, by preventing glutamate binding, effectively inhibits these downstream events, thereby modulating synaptic plasticity, learning, and memory processes, and mitigating excitotoxicity.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, providing a comparative perspective with other relevant NMDA receptor antagonists.

Table 1: Binding Kinetics of this compound

| Parameter | Value | Reference |

| Association Rate Constant (kon) | 1.4 x 107 M-1s-1 | [2] |

| Dissociation Rate Constant (koff) | 20.3 s-1 | [2] |

Table 2: Comparative Pharmacokinetics in Rats (Intravenous Administration)

| Compound | Peak CSF Concentration | Plasma Half-life (t1/2) | Reference |

| This compound | 12-15 µM | 38.9 ± 0.8 min | [2] |

| D,L-AP7 | 12-15 µM | Biexponential clearance | [2] |

Note: Cerebrospinal fluid (CSF) concentrations were measured 10-15 minutes post-administration of a 1 mmol/kg dose.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and a typical workflow for characterizing a competitive antagonist like this compound.

Caption: NMDA Receptor Signaling Pathway and this compound's Point of Intervention.

Caption: Experimental Workflow for Characterizing a Competitive NMDA Receptor Antagonist.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To determine the inhibitory concentration (IC50) and binding kinetics (kon, koff) of this compound on NMDA receptor-mediated currents.

Methodology:

-

Cell Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or use cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes.

-

Recording Setup: Use a whole-cell patch-clamp setup to record ionic currents from single neurons.

-

Solution Preparation:

-

External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2. To isolate NMDA receptor currents, include antagonists for AMPA (e.g., CNQX) and GABAA (e.g., picrotoxin) receptors.

-

Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3.

-

-

NMDA Receptor Activation: Apply NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) to elicit NMDA receptor-mediated currents.

-

This compound Application:

-

IC50 Determination: Apply increasing concentrations of this compound in the presence of the agonist and co-agonist. Record the steady-state inhibition of the NMDA current at each concentration.

-

Kinetics (kon and koff): Rapidly apply and wash out a known concentration of this compound during a sustained application of NMDA and glycine. The rate of current decay upon application reflects the observed association rate, while the rate of current recovery upon washout reflects the dissociation rate (koff). The association rate constant (kon) can then be calculated.

-

-

Data Analysis: Fit the concentration-response data to a logistic function to determine the IC50 value. Analyze the time course of inhibition and recovery with exponential functions to determine the rate constants.

In Vivo Behavioral Assay: Open Field Test

Objective: To assess the effects of this compound on locomotor activity and anxiety-like behavior in rodents.

Methodology:

-

Apparatus: A square or circular arena with walls, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone.

-

Animal Subjects: Use adult male or female rodents (e.g., rats or mice), habituated to the testing room for at least 1 hour before the experiment.

-

This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or intracerebroventricular injection) at a predetermined time before the test. A vehicle control group should be included.

-

Procedure:

-

Gently place the animal in the center of the open field arena.

-

Allow the animal to explore the arena freely for a set duration (typically 5-10 minutes).

-

Record the session using a video camera mounted above the arena.

-

Between trials, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

-

-

Data Analysis: Use an automated tracking software to analyze the video recordings for the following parameters:

-

Locomotor Activity: Total distance traveled, mean velocity.

-

Anxiety-like Behavior: Time spent in the center zone versus the peripheral zone, number of entries into the center zone, latency to enter the center zone.

-

Exploratory Behavior: Rearing frequency.

-

In Vivo Behavioral Assay: Passive Avoidance Test

Objective: To evaluate the effect of this compound on learning and memory.

Methodology:

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[3]

-

Animal Subjects: Rodents are placed in the apparatus.

-

Procedure:

-

Acquisition/Training Trial:

-

Place the animal in the light compartment.

-

After a brief habituation period, the door to the dark compartment is opened.

-

Rodents have a natural aversion to bright light and will typically enter the dark compartment.[4]

-

Once the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered through the grid floor.[3][4]

-

The animal is then returned to its home cage.

-

-

Retention/Test Trial:

-

Typically conducted 24 hours after the acquisition trial.[4]

-

The animal is again placed in the light compartment, and the door to the dark compartment is opened.

-

The latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive stimulus.

-

-

-

This compound Administration: this compound can be administered before the acquisition trial to assess its effect on learning, or after the acquisition trial and before the retention trial to assess its effect on memory consolidation.

-

Data Analysis: The primary measure is the step-through latency (the time it takes for the animal to enter the dark compartment) during the retention trial. Compare the latencies between the this compound-treated group and the control group using appropriate statistical tests (e.g., Mann-Whitney U test).[4]

References

The Discovery and Development of D-AP7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its discovery was a significant step in the exploration of the physiological and pathological roles of excitatory amino acid neurotransmission. As a longer-chain analogue of D-2-amino-5-phosphonopentanoic acid (D-AP5), this compound has been instrumental in elucidating the structure-activity relationships of NMDA receptor antagonists and has served as a foundational tool in neuroscience research. This technical guide provides a comprehensive overview of the discovery, development, and key experimental findings related to this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization.

Introduction: The Dawn of NMDA Receptor Antagonism

The journey to understanding the intricate workings of the central nervous system has been marked by the discovery of key molecular players and the tools to study them. In the late 1970s and early 1980s, the concept of distinct subtypes of glutamate receptors began to emerge, with the NMDA receptor identified as a unique entity due to its activation by the synthetic amino acid N-methyl-D-aspartate.[1][2] The development of selective antagonists was paramount to dissecting the specific functions of this receptor.

The initial breakthrough came from the laboratory of Jeff Watkins, where the synthesis and characterization of D-α-aminoadipate and subsequently the more potent and selective D-2-amino-5-phosphonopentanoic acid (D-AP5) provided the first reliable tools to block NMDA receptor activation.[2][3] These antagonists were pivotal in demonstrating the role of NMDA receptors in synaptic plasticity, such as long-term potentiation (LTP), a cellular mechanism thought to underlie learning and memory.[3]

Building on this foundation, researchers explored the structure-activity relationships of these phosphono-amino acids. It was discovered that extending the carbon chain of D-AP5 led to variations in potency. This compound, with a seven-carbon chain, emerged as a potent competitive NMDA receptor antagonist, contributing significantly to the growing body of knowledge about NMDA receptor pharmacology.[3]

Chemical Properties and Synthesis

This compound, or (R)-2-amino-7-phosphonoheptanoic acid, is an amino acid derivative with a phosphonate group at the terminus of a seven-carbon chain.

| Property | Value |

| Chemical Formula | C₇H₁₆NO₅P |

| Molecular Weight | 225.18 g/mol |

| CAS Number | 81338-23-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous solutions, with solubility enhanced by the addition of a base such as NaOH.[4] |

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, the synthesis of ω-phosphono-α-amino acids generally involves multi-step organic chemistry procedures. These methods often start with a protected amino acid derivative and a phosphonate-containing alkyl halide, followed by a series of reactions to form the carbon chain and deprotection steps to yield the final product. The stereospecific synthesis of the D-enantiomer is crucial for its activity.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound exerts its effects by acting as a competitive antagonist at the glutamate binding site on the NMDA receptor.[3] The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, most notably Ca²⁺, into the neuron. This calcium influx is a critical trigger for a wide range of intracellular signaling cascades.

By binding to the same site as the endogenous agonist glutamate, this compound prevents the conformational changes necessary for channel opening, thereby blocking the downstream effects of NMDA receptor activation. This competitive nature means that the inhibitory effect of this compound can be overcome by increasing the concentration of glutamate.

Signaling Pathway of NMDA Receptor Antagonism

The blockade of the NMDA receptor by this compound has profound effects on neuronal signaling. The following diagram illustrates the primary mechanism of action and its immediate downstream consequences.

Caption: this compound competitively inhibits glutamate binding to the NMDA receptor.

In Vitro Studies: Characterizing Receptor Interaction

Detailed quantitative data on the binding affinity (Ki or IC50 values) of this compound for various NMDA receptor subtypes were not available in the provided search results. However, the qualitative description of this compound as a "potent" antagonist suggests that its affinity is in the low micromolar to nanomolar range.[3]

Experimental Protocol: Radioligand Binding Assay (General Protocol)

While a specific protocol for this compound was not found, a general methodology for determining the binding affinity of a competitive antagonist at the NMDA receptor is as follows:

-

Tissue Preparation: Synaptic plasma membranes are prepared from a brain region rich in NMDA receptors, such as the hippocampus or cortex, of a suitable animal model (e.g., rat). This is typically done through a series of homogenization and centrifugation steps.

-

Radioligand Selection: A radiolabeled competitive NMDA receptor antagonist with high affinity, such as [³H]CGP 39653 or [³H]CPP, is used.[3]

-

Incubation: The brain membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

Separation: The bound and free radioligand are separated, usually by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Electrophysiology (General Protocol)

Electrophysiological techniques are crucial for assessing the functional antagonism of NMDA receptors. A common approach is the use of whole-cell patch-clamp recordings from neurons in brain slices.

-

Slice Preparation: Thin (e.g., 300-400 µm) brain slices containing the region of interest (e.g., hippocampus) are prepared from an animal model.

-

Recording: A neuron is patched with a glass micropipette, and the membrane potential is clamped at a specific voltage (e.g., -70 mV).

-

NMDA Receptor-Mediated Current Isolation: To isolate NMDA receptor-mediated currents, AMPA receptor antagonists (e.g., CNQX) are often included in the recording solution, and the extracellular solution is typically Mg²⁺-free to relieve the voltage-dependent block of the NMDA receptor channel.

-

Drug Application: NMDA is applied to the slice to evoke an inward current. This compound is then co-applied at various concentrations to determine its inhibitory effect on the NMDA-evoked current.

-

Data Analysis: A dose-response curve is constructed by plotting the percentage of inhibition of the NMDA current against the concentration of this compound, allowing for the calculation of an IC50 value.

In Vivo Studies: Behavioral and Physiological Effects

This compound has been evaluated in various animal models to understand its effects on behavior and physiology.

Open-Field Test

The open-field test is used to assess general locomotor activity and anxiety-like behavior in rodents.

| Parameter | Observation with this compound |

| Locomotor Activity | Tended to enhance motility in rats.[5] |

| Anxiety-like Behavior | Exhibited an anxiogenic-like effect in rats.[6] |

Note: Specific quantitative data (e.g., distance traveled, time in center) were not available in the provided search results.

-

Apparatus: A square or circular arena with high walls to prevent escape. The floor is often divided into a grid of squares, with a designated "center" area.[7]

-

Animal Model: Typically rats or mice.

-

Procedure: The animal is placed in the center or a corner of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).

-

Data Collection: The animal's behavior is recorded, often using a video tracking system. Key parameters measured include:

-

Total distance traveled

-

Time spent in the center versus the periphery (thigmotaxis)

-

Number of line crossings

-

Rearing frequency

-

-

Drug Administration: this compound or a vehicle control is administered prior to the test. The route of administration (e.g., intracerebroventricularly) and the dose are critical experimental variables.[8]

Passive Avoidance Test

The passive avoidance test is used to assess learning and memory.

| Parameter | Observation with this compound |

| Memory Consolidation | Impaired consolidation in a passive avoidance task in rats.[6] |

| Memory Acquisition | Impaired acquisition in a passive avoidance situation in rats.[5] |

Note: Specific quantitative data (e.g., latency to enter the dark compartment) were not available in the provided search results.

-

Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electrifiable grid.

-

Animal Model: Typically rats or mice.

-

Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door is closed, and a brief, mild footshock is delivered.

-

Testing (Retention): After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of memory of the aversive stimulus.

-

Drug Administration: this compound can be administered before training to assess its effect on acquisition, or immediately after training to assess its effect on consolidation.

Experimental Workflow: In Vivo Behavioral Study

The following diagram outlines a typical workflow for an in vivo study investigating the behavioral effects of this compound.

Caption: A generalized workflow for in vivo behavioral analysis of this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, were not available in the provided search results. As a polar amino acid derivative, it is expected to have low oral bioavailability and limited ability to cross the blood-brain barrier, which is why direct administration into the central nervous system (e.g., intracerebroventricular injection) is often used in research settings.[8]

Structure-Activity Relationship and Further Development

The development of this compound and other ω-phosphono-α-amino acids provided valuable insights into the structure-activity relationships of competitive NMDA receptor antagonists. The length of the carbon chain was found to be a critical determinant of potency, with D-AP5 (five carbons) and this compound (seven carbons) being more potent than analogues with shorter or longer chains.[3]

This understanding paved the way for the development of more potent and systemically active NMDA receptor antagonists through conformational restriction of the this compound structure. For example, the incorporation of the side chain into ring structures led to the development of high-affinity antagonists such as the piperazine derivative CPP and the decahydroisoquinoline LY274614.[3]

Conclusion and Future Directions

This compound has played a crucial role in the history of NMDA receptor pharmacology. As a potent and selective competitive antagonist, it has been an invaluable tool for researchers to probe the function of NMDA receptors in a variety of physiological and pathological processes. While the lack of oral bioavailability and blood-brain barrier penetration has limited its therapeutic potential, the knowledge gained from studying this compound and its analogues has been instrumental in the design of next-generation NMDA receptor modulators with improved pharmacokinetic properties.

Future research could focus on further characterizing the subtype selectivity of this compound and its effects on different neuronal populations. Additionally, a more detailed understanding of its pharmacokinetic profile would be beneficial for interpreting the results of in vivo studies. The legacy of this compound lies in its contribution to our fundamental understanding of excitatory neurotransmission and its role in shaping the direction of drug discovery for neurological and psychiatric disorders.

References

- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (CAS 81338-23-0): R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. AP-7 (drug) - Wikipedia [en.wikipedia.org]

- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D(-)-2-Amino-7-phosphonoheptanoic acid, commonly known as D-AP7, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and methodologies for its study. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate understanding. This guide is intended to serve as a technical resource for researchers and professionals engaged in neuroscience research and the development of therapeutics targeting the glutamatergic system.

Chemical and Physical Properties

This compound is a synthetic amino acid analog that plays a crucial role in neuroscience research due to its specific antagonism of the NMDA receptor.[1] A summary of its key chemical and physical properties is provided below.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-7-phosphonoheptanoic acid | [2] |

| Synonyms | This compound, D-AP-7, DAP7 | [2] |

| CAS Number | 81338-23-0 | [2] |

| Molecular Formula | C₇H₁₆NO₅P | [2] |

| Molecular Weight | 225.18 g/mol | [2][3] |

| Canonical SMILES | C(CC--INVALID-LINK--N)CCP(=O)(O)O | [2] |

| InChI Key | MYDMWESTDPJANS-ZCFIWIBFSA-N | [2] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO. Soluble to 100 mM in 1eq. NaOH. | [1][2] |

| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |

| Shelf Life | >2 years if stored properly. | [2] |

| Purity | >98% | [2] |

Mechanism of Action: NMDA Receptor Antagonism

This compound functions as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor.[4][5][6] The NMDA receptor is an ionotropic glutamate receptor that, upon activation, becomes permeable to cations, including Ca²⁺, playing a critical role in excitatory neurotransmission in the central nervous system.[4][7]

Under normal physiological conditions, the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to open its ion channel. This compound exerts its inhibitory effect by competing with glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[4] This competitive binding prevents the conformational change necessary for channel activation, thereby blocking the influx of ions and subsequent downstream signaling cascades.

Figure 1. Competitive antagonism of the NMDA receptor by this compound.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the NMDA receptor.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]-CGP 39653 (radioligand)

-

D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cortical membranes, [³H]-CGP 39653 at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. Workflow for a competitive NMDA receptor binding assay.

Electrophysiology: Patch-Clamp Recording

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.

Objective: To characterize the inhibitory effect of this compound on NMDA-evoked currents.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)

-

Internal solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP)

-

NMDA

-

Glycine

-

D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulators

Procedure:

-

Cell Preparation: Plate neurons on coverslips and grow in culture for a suitable period.

-

Recording Setup: Place a coverslip with neurons in a recording chamber on the stage of a microscope. Perfuse the chamber with external solution.

-

Patch Pipette: Pull a glass micropipette and fill it with internal solution.

-

Gigaseal Formation: Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Current Recording: Clamp the cell at a negative holding potential (e.g., -70 mV).

-

Drug Application: Apply NMDA and glycine to the bath to evoke an inward current. Once a stable baseline response is established, co-apply this compound with NMDA and glycine and record the change in current amplitude.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of this compound. Construct a dose-response curve by applying different concentrations of this compound and calculate the IC₅₀.

In Vivo Studies: Animal Models of Neurological Disorders

This compound can be used in various animal models to investigate its neuroprotective effects.[8][9][10][11][12][13] The following provides a general framework for such studies.

Objective: To assess the neuroprotective potential of this compound in a rodent model of focal ischemia.

Materials:

-

Adult male rodents (e.g., rats or mice)

-

Anesthetic

-

Surgical instruments

-

D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

-

Vehicle (e.g., saline)

-

Behavioral testing apparatus

-

Histological stains (e.g., TTC)

Procedure:

-

Animal Preparation: Anesthetize the animal and maintain its body temperature.

-

Induction of Ischemia: Induce focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).

-

Drug Administration: Administer this compound or vehicle intraperitoneally or intravenously at a predetermined time point relative to the ischemic insult (e.g., 15 minutes post-occlusion).[8]

-

Behavioral Assessment: At various time points post-ischemia, assess neurological deficits using a battery of behavioral tests (e.g., rotarod, cylinder test, neurological deficit score).

-

Histological Analysis: At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative. Remove the brains and section them. Stain the sections with a marker of infarct volume, such as 2,3,5-triphenyltetrazolium chloride (TTC), to quantify the extent of brain damage.

-

Data Analysis: Compare the behavioral scores and infarct volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Synthesis

The synthesis of chiral D(-)-2-Amino-7-phosphonoheptanoic acid can be achieved through various synthetic routes. A common approach involves the use of chiral auxiliaries or asymmetric catalysis to establish the stereocenter at the alpha-carbon. One potential, though not explicitly detailed in the provided search results, general strategy could involve the asymmetric alkylation of a glycine enolate equivalent with a suitable 7-phosphonoheptyl electrophile, followed by deprotection. Another approach could be the asymmetric hydrogenation of a dehydroamino acid precursor. The specific details of the synthesis are often proprietary or described in specialized organic chemistry literature.[14][15]

Safety and Handling

D(-)-2-Amino-7-phosphonoheptanoic acid is for research use only and is not for human or veterinary use.[2] It should be handled by qualified professionals in a laboratory setting. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

D(-)-2-Amino-7-phosphonoheptanoic acid is a valuable pharmacological tool for studying the role of NMDA receptors in a wide range of physiological and pathological processes. Its high selectivity and competitive mechanism of action make it an ideal antagonist for in vitro and in vivo investigations. The information and protocols provided in this guide offer a solid foundation for researchers utilizing this compound in their studies. As with any experimental work, careful optimization of protocols and adherence to safety guidelines are paramount for obtaining reliable and reproducible results.

References

- 1. This compound (CAS 81338-23-0): R&D Systems [rndsystems.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competitive (AP7) and non-competitive (MK-801) NMDA receptor antagonists differentially alter glucose utilization in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.azregents.edu [experts.azregents.edu]

- 7. NMDA receptor subunits: function and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The specific NMDA receptor antagonist AP-7 attenuates focal ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis in the neuroprotective effect of α7 nicotinic receptor in neurodegenerative models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of the PPARβ/δ antagonist GSK0660 in in vitro and in vivo Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review on the protective effects of PACAP in models of neurodegenerative diseases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Chiral Spin-Labeled Amino Acids. | Institute for Health and Aging [iha.ucsf.edu]

- 15. electronicsandbooks.com [electronicsandbooks.com]

A Technical Guide to D-AP7: A Selective NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-AP7 (D-2-amino-7-phosphonoheptanoic acid), a selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates key chemical information, quantitative pharmacological data, experimental protocols, and relevant signaling pathways to support research and development efforts in neuroscience and pharmacology.

Core Chemical and Pharmacological Data

This compound is a crucial tool for investigating the physiological and pathological roles of NMDA receptors, which are pivotal in synaptic plasticity, learning, and memory. Its utility also extends to preclinical studies of neurological and psychiatric disorders where NMDA receptor hyperexcitability is implicated.

| Identifier | Value |

| CAS Number | 79055-67-7 |

| Molecular Formula | C₇H₈NO₅P |

| Synonyms | D-2-Amino-7-phosphonoheptanoic acid, this compound |

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound, providing insights into its potency and binding kinetics at the NMDA receptor.

| Parameter | Value | Experimental Context |

| Kᵢ (equilibrium dissociation constant) | 0.26 µM | Displacement of [³H]CGS 19755 from rat brain membranes |

| IC₅₀ | 0.49 µM | Inhibition of NMDA-induced [³H]TCP binding in rat brain membranes |

| kₒₙ (association rate constant) | 1.4 x 10⁷ M⁻¹s⁻¹ | Voltage clamp in mouse hippocampal neurons |

| kₒff (dissociation rate constant) | 20.3 s⁻¹ | Voltage clamp in mouse hippocampal neurons |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's pharmacological profile. Below are representative protocols for key experimental assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on NMDA receptor-mediated ion currents in neurons.

Objective: To quantify the inhibitory effect of this compound on NMDA-evoked currents.

Materials:

-

Cells: Cultured primary neurons (e.g., hippocampal or cortical) or brain slices.

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with KOH.

-

Agonists: NMDA and glycine (co-agonist).

-

Antagonist: this compound.

-

Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system.

Procedure:

-

Prepare cultured neurons or acute brain slices.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Clamp the cell at a holding potential of -70 mV.

-

Perfuse the cell with external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

-

After establishing a stable baseline response, co-perfuse with varying concentrations of this compound.

-

Record the reduction in the amplitude of the NMDA-evoked current.

-

Wash out this compound to ensure reversibility of the inhibition.

-

Analyze the data to determine the IC₅₀ of this compound.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound.

Materials:

-

Tissue Preparation: Rat brain cortical membranes.

-

Radioligand: [³H]CGS 19755 (a high-affinity NMDA receptor antagonist).

-

Buffer: Tris-HCl buffer.

-

Test Compound: this compound.

-

Equipment: Scintillation counter, filtration apparatus.

Procedure:

-

Prepare synaptic membranes from rat cerebral cortex.

-

Incubate the membranes with a fixed concentration of [³H]CGS 19755.

-

Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

Incubate to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes involving this compound are provided below.

Figure 1: this compound Mechanism of Action at the NMDA Receptor.

Figure 2: Experimental Workflow for Whole-Cell Patch-Clamp.

Navigating the Challenges of D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7) Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Solubility Data

Publicly available quantitative data on the solubility of D-AP7 in standard aqueous buffers such as water, saline, and phosphate-buffered saline (PBS) is limited. The primary available information indicates that this compound's solubility is significantly enhanced in an alkaline environment.

| Solvent System | Molar Solubility | Mass Solubility (at M.W. 225.18 g/mol ) |

| 1 equivalent NaOH | ≤ 100 mM | ≤ 22.52 mg/mL |

Table 1: Known Solubility of this compound.[2]

The aminophosphonic acid structure of this compound suggests that its solubility is highly dependent on pH. The presence of both an amino group and a phosphonic acid group, as well as a carboxylic acid group, means the molecule can exist in various ionization states. At low pH, the amino group will be protonated (-NH3+) and the acid groups will be largely undissociated, while at high pH, the acid groups will be deprotonated (-COO- and -PO3^2-) and the amino group will be neutral (-NH2). These changes in ionization state significantly impact the molecule's ability to interact with water molecules, thereby affecting its solubility.

Experimental Protocol for Determining Aqueous Solubility

For researchers requiring precise solubility data in their specific experimental buffers, the following generalized protocol, based on the widely accepted "shake-flask" method, is recommended. This method is considered the gold standard for determining equilibrium solubility.

Materials and Equipment

-

D(-)-2-Amino-7-phosphonoheptanoic acid (powder)

-

Aqueous solutions of interest (e.g., purified water, 0.9% saline, PBS pH 7.4)

-

Small volume glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

pH meter

-

Quantification instrumentation (e.g., UV/Vis spectrophotometer, HPLC, or LC/MS/MS)

Procedure

-

Preparation of Test Solutions:

-

Dispense a fixed volume of the desired aqueous solution (e.g., 1 mL) into several vials.

-

Add an excess amount of this compound powder to each vial to create a saturated solution. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled incubator on an orbital shaker. A typical temperature for physiological studies is 37°C, while room temperature (20-25°C) is also commonly used.

-

Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but the optimal time should be determined empirically.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For further purification, the supernatant can be passed through a 0.22 µm syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.

-

Analyze both the standard solutions and the filtered saturated solutions using a suitable analytical method. Given the polar nature of this compound and its lack of a strong chromophore, LC/MS/MS is a highly sensitive and specific method for quantification.[3] HPLC with appropriate detection can also be used.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated samples. This concentration represents the equilibrium solubility.

-

Figure 1. General experimental workflow for determining the aqueous solubility of this compound.

This compound and the NMDA Receptor Signaling Pathway

This compound exerts its biological effects by acting as a competitive antagonist at the glutamate binding site of the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows for the influx of Ca2+ and Na+ ions, leading to neuronal excitation. For the receptor's ion channel to open, both glutamate and a co-agonist (either glycine or D-serine) must bind to their respective sites on the receptor subunits. This compound competes with glutamate for its binding site, thereby preventing this activation.

Figure 2. Mechanism of this compound as a competitive antagonist at the NMDA receptor.

Conclusion

While specific quantitative solubility data for D(-)-2-Amino-7-phosphonoheptanoic acid in common aqueous buffers remains elusive in publicly accessible literature, its solubility is known to be significantly increased in basic solutions. For researchers requiring precise solubility measurements, a standardized experimental protocol such as the shake-flask method is recommended. Understanding the pH-dependent nature of this compound's solubility is crucial for the design and interpretation of experiments aimed at elucidating the role of the NMDA receptor in health and disease.

References

Commercial Suppliers of D-AP7 for Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: D-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the glutamate recognition site on the NMDA receptor, this compound blocks the receptor's activation by the endogenous agonist glutamate. This inhibitory action makes this compound a valuable tool in neuroscience research for investigating the physiological and pathological roles of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity has been implicated in various neurological and psychiatric disorders, further highlighting the importance of selective antagonists like this compound in developing potential therapeutic interventions.

This technical guide provides an overview of commercial suppliers of this compound for research purposes, along with a compilation of its physicochemical properties. It also details experimental protocols for its use in key in vitro and in vivo research applications and illustrates the underlying signaling pathways and experimental workflows.

Commercial Suppliers and Physicochemical Properties

This compound is available from several reputable suppliers of research chemicals. The following table summarizes the key quantitative data for this compound available from these vendors. Researchers should always refer to the supplier's specific certificate of analysis for batch-specific information.

| Supplier | Catalog Number | Purity | Formulation | Storage | Solubility |

| Tocris Bioscience | 0164 | >98% | White solid | Room temperature | Soluble to 100 mM in 1eq. NaOH |

| MedchemExpress | HY-107719 | >98% | Solid | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | Soluble in DMSO |

| R&D Systems | 0164 | >98% | White solid | Store at room temperature | Soluble to 100 mM in 1eq. NaOH |

| Abcam | ab120004 | >98% | Off-white solid | Store at room temperature | Soluble in 1eq. NaOH to 100mM and in DMSO |

| MedKoo Biosciences | 555136 | >98% | Crystalline solid | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) | Soluble in DMSO |

Chemical Properties:

-

IUPAC Name: (2R)-2-amino-7-phosphonoheptanoic acid

-

CAS Number: 81338-23-0

-

Molecular Formula: C₇H₁₆NO₅P

-

Molecular Weight: 225.18 g/mol

Signaling Pathway of this compound Action

This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound competitively inhibits glutamate binding to the NMDA receptor.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording

This protocol describes how to assess the effect of this compound on NMDA receptor-mediated currents in cultured neurons using whole-cell patch-clamp electrophysiology.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

NMDA and glycine (co-agonist)

-

This compound stock solution (e.g., 10 mM in 1eq. NaOH)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Methodology:

-

Prepare external and internal solutions and filter-sterilize.

-

Prepare fresh dilutions of NMDA, glycine, and this compound in the external solution on the day of the experiment.

-

Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Clamp the cell at a holding potential of -60 mV.

-

To elicit NMDA receptor-mediated currents, apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 2-5 seconds).

-

After recording a stable baseline of NMDA-evoked currents, co-apply this compound (e.g., 10-100 µM) with the NMDA and glycine solution.

-

Observe the reduction in the amplitude of the inward current, indicating the antagonistic effect of this compound.

-

Wash out this compound by perfusing with the external solution and ensure the recovery of the NMDA-evoked current.

-

Analyze the peak amplitude of the currents before, during, and after this compound application to quantify the inhibition.

In Vivo Behavioral Assay: Passive Avoidance Test

The passive avoidance test is used to assess the effect of this compound on learning and memory in rodents.

Materials:

-

Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electrified grid floor in the dark compartment).

-

Rodents (e.g., rats or mice).

-

This compound solution for injection (dissolved in sterile saline).

-

Vehicle control (sterile saline).

Methodology:

-

Habituation (Day 1): Place each animal in the light compartment of the apparatus and allow it to explore freely for a set period (e.g., 5 minutes). The door to the dark compartment remains open.

-

Training (Day 2):

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the training session (e.g., 30 minutes).

-

Place the animal in the light compartment.

-

Once the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

-

Remove the animal from the apparatus and return it to its home cage.

-

-

Testing (Day 3):

-

Place the animal back into the light compartment.

-

Measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of memory of the aversive stimulus.

-

Compare the step-through latencies between the this compound-treated group and the vehicle-treated group. A shorter latency in the this compound group suggests an impairment of memory consolidation.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Caption: A typical workflow for this compound research.

Disclaimer: This guide is intended for informational purposes for research professionals. All experiments should be conducted in accordance with institutional and governmental regulations and safety guidelines. The specific concentrations and protocols may need to be optimized for different experimental setups.

In-Depth Technical Guide to D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7): Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7), a selective N-methyl-D-aspartate (NMDA) receptor antagonist widely used in neuroscience research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white crystalline powder. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 81338-23-0 | [1] |

| Molecular Formula | C7H16NO5P | [1] |

| Molecular Weight | 225.18 g/mol | [1] |

| Boiling Point | 480.1 °C (Predicted) | [2] |

| Density | 1.39 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in 1eq. NaOH to 100 mM. | [3] |

| Storage Temperature | Room Temperature | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification.

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 |

Toxicological Information

Safety and Handling Precautions

Due to its hazardous nature and potent biological activity, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Work with this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.

-

Ensure an eyewash station and safety shower are readily accessible in the work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[5]

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.[5]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[5]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Storage and Disposal

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[8][9][10] Do not dispose of down the drain or in regular trash.

Experimental Protocols

Preparation of Stock Solutions

A common protocol for preparing a stock solution of this compound for in vitro or in vivo experiments involves dissolving the powder in an appropriate solvent.

Caption: Workflow for this compound Stock Solution Preparation.

Detailed Methodology:

-

Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

-

Initial Solubilization: Add a small volume of 1 equivalent NaOH dropwise to the powder to aid in dissolution.

-

Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved.

-

pH Adjustment and Dilution: Adjust the pH of the solution to the desired physiological range (typically 7.2-7.4) using sterile buffer (e.g., PBS or ACSF). Bring the solution to the final desired concentration with the same buffer.

-

Sterilization and Storage: Sterile filter the final solution through a 0.22 µm filter into a sterile container. Aliquot and store at -20°C for long-term use.[11]

In Vivo Administration (Rat Model)

This compound is often administered directly into specific brain regions in rodent models to study its effects on neuronal activity and behavior. The following is a general workflow for stereotaxic injection.

References

- 1. D(-)-2-Amino-7-phosphonoheptanoic acid | C7H16NO5P | CID 1617430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AP-7 (drug) - Wikipedia [en.wikipedia.org]

- 3. DL-2-AMINO-7-PHOSPHONOHEPTANOIC ACID CAS#: 78966-69-5 [amp.chemicalbook.com]

- 4. Ketamine - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. scchc.org [scchc.org]

- 7. fishersci.com [fishersci.com]

- 8. admincode.legislature.state.al.us [admincode.legislature.state.al.us]

- 9. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]

- 10. epa.gov [epa.gov]

- 11. medchemexpress.cn [medchemexpress.cn]

The Pharmacokinetics and Bioavailability of D-AP7: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

D-2-amino-7-phosphonoheptanoic acid (D-AP7), a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been a valuable tool in neuroscience research for decades. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—and its bioavailability is crucial for the accurate interpretation of preclinical studies and for any potential therapeutic development. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound, presents detailed experimental protocols from key studies, and visualizes relevant pathways and workflows.

Core Pharmacokinetic Parameters of this compound

The primary quantitative pharmacokinetic data for this compound comes from studies in rats following intravenous administration. These studies reveal a compound with a relatively short half-life and rapid clearance from the plasma, with limited penetration into the central nervous system (CNS).

| Parameter | Value | Species | Administration Route | Source |

| Half-life (t½) | 38.9 ± 0.8 min | Rat | Intravenous (this compound) | [1] |

| Plasma Clearance | 15.4 ± 0.8 ml/min/kg | Rat | Intravenous (this compound) | [1] |

| Peak CSF Concentration | 12-15 µM | Rat | Intravenous (this compound & D,L-AP7) | [1] |

| Time to Peak CSF Concentration | 10-15 min | Rat | Intravenous (this compound & D,L-AP7) | [1] |

| CSF Concentration at 2 hours | ~3 µM | Rat | Intravenous (this compound & D,L-AP7) | [1] |

| CSF Detectability Limit | Undetectable at 4 hours | Rat | Intravenous | [1] |

Note: Data for D,L-AP7 showed a biexponential clearance from plasma, in contrast to the monoexponential clearance of the D-isomer.[1]

Currently, there is a lack of publicly available data on the absolute bioavailability of this compound following oral or other non-intravenous routes of administration. This data is essential for understanding the fraction of the drug that reaches systemic circulation and would be a critical factor in the design of future studies.

Experimental Protocols

The methodologies employed in pharmacokinetic studies of this compound are crucial for the reproducibility and interpretation of the results. Below are detailed protocols based on the available literature.

In Vivo Pharmacokinetic Study in Rats

This protocol describes the determination of this compound concentrations in plasma and cerebrospinal fluid (CSF) following intravenous administration.

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to food and water.

2. Drug Administration:

-

Formulation: this compound dissolved in sterile 0.9% saline.

-

Route: Intravenous (i.v.) injection, typically via a cannulated jugular vein.

-

Dose: A typical dose used for pharmacokinetic analysis is 1 mmol/kg.[1]

3. Sample Collection:

-

Blood: Serial blood samples are collected from a cannulated artery (e.g., femoral artery) at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, and 240 minutes) post-administration. Blood is collected into heparinized tubes and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

-

Cerebrospinal Fluid (CSF): CSF samples are collected from the cisterna magna at specific time points. Due to the limited volume of CSF, a terminal procedure may be required for each time point, or a continuous collection method like cerebral microdialysis can be employed.

4. Analytical Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

-

Principle: This method is used for the quantitative analysis of this compound in biological matrices.

-

Sample Preparation:

-

Plasma or CSF samples are deproteinized, typically by adding a precipitating agent like acetonitrile or perchloric acid.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for derivatization.

-

-

Derivatization: this compound, being a primary amine, is derivatized with a fluorescent tag to enable sensitive detection. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A constant flow rate is maintained (e.g., 1 ml/min).

-

Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for the OPA-derivatized this compound.

-

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound. The limit of detection for this method can be as low as 1.0 µM.[1]

Visualizations

Experimental Workflow for this compound Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in a typical in vivo pharmacokinetic study of this compound.

Caption: Workflow for this compound pharmacokinetic analysis.

Signaling Pathway of this compound as an NMDA Receptor Antagonist

This compound exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. This action prevents the opening of the ion channel, thereby blocking the influx of calcium ions (Ca²⁺) into the neuron.

Caption: this compound's competitive antagonism at the NMDA receptor.

References

A Comprehensive Technical Guide to the Binding Affinity and Selectivity of D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document collates quantitative binding data, details common experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound